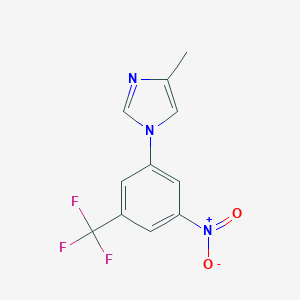

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLCVCGQBRZYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589949 | |

| Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916975-92-3 | |

| Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916975-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916975923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR76KC6BSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromo-Fluoro-Benzotrifluoride as a Starting Material

A widely documented approach involves the reaction of 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a strong base. Sodium hydride in N-methyl-2-pyrrolidinone (NMP) facilitates the substitution of the bromine atom at elevated temperatures (100–120°C), yielding 4-methyl-1-(3-fluoro-5-trifluoromethylphenyl)-1H-imidazole . Subsequent nitration using potassium nitrate in concentrated sulfuric acid introduces the nitro group at the meta position relative to the trifluoromethyl substituent.

Key Reaction Parameters:

Comparative Table: Bromo vs. Fluoro Substrate Routes

Reduction of Nitro Intermediates to Aniline Derivatives

While Compound III itself retains the nitro group, its reduction to 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine (Compound I) is a common subsequent step. This reduction is typically performed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol or ethanol under 3–5 bar H2 pressure. The reaction proceeds quantitatively at 50–70°C, with the nitro group reduced to an amine.

Purification and Salt Formation

Recrystallization Strategies

Crude Compound III is often purified via recrystallization from heptane or ethyl acetate/hexane mixtures , achieving >99% purity. The high crystallinity of the nitro derivative facilitates this process, though care must be taken to avoid residual solvents, which can affect downstream reactions.

Hydrochloride Salt Formation for Enhanced Stability

In one patented method, the free base of Compound III is treated with hydrochloric acid to form a stable hydrochloride salt, which is isolated by filtration and dried under vacuum. This salt is particularly advantageous for long-term storage and avoids decomposition during subsequent synthetic steps.

Process Optimization and Scalability

Solvent Selection and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. NMP and DMF are preferred for their high polarity and ability to dissolve both aromatic substrates and imidazole derivatives. However, NMP offers better thermal stability at temperatures exceeding 100°C, reducing the risk of solvent degradation.

Catalytic Systems and Ligand Effects

Copper-mediated couplings benefit from the addition of 1,2-diamines (e.g., ethylene diamine) as coordinating ligands, which stabilize the Cu(I) catalyst and prevent aggregation. Palladium-based systems, though less common for Compound III, are critical in downstream reductions and require triphenylphosphine as a ligand for optimal activity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The nitro group can be reduced to an amine using hydrogen in the presence of a transition metal catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used for halogenation.

Major Products Formed

Reduction: The major product is the corresponding amine.

Substitution: Depending on the substituent introduced, various halogenated or nitrated derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is primarily recognized for its role as an impurity in the synthesis of Nilotinib, a drug used to treat chronic myeloid leukemia (CML). The presence of this compound during the synthesis process can influence the efficacy and safety profiles of the final pharmaceutical product. Understanding its behavior during drug formulation is crucial for ensuring therapeutic effectiveness and minimizing adverse effects .

Kinase Inhibition

Research has indicated that compounds similar to this compound exhibit kinase inhibitory properties. Kinases are enzymes that play a vital role in signal transduction pathways and are often implicated in cancer progression. The compound’s structure suggests potential interactions with various kinases, making it a candidate for further investigation as a kinase inhibitor .

Case Study 1: Nilotinib Synthesis

In a study focused on the synthesis of Nilotinib, researchers monitored the formation of impurities, including this compound. The study emphasized the importance of controlling reaction conditions to minimize the formation of this impurity, thereby enhancing the purity and safety of Nilotinib used in clinical settings .

Case Study 2: Kinase Inhibitor Development

A recent investigation into novel kinase inhibitors highlighted compounds structurally related to this compound. These studies demonstrated that modifications to the imidazole ring could enhance selectivity and potency against specific kinases involved in cancer cell proliferation. The findings suggest that further optimization of this compound could lead to promising therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit specific tyrosine kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival . The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Nitro vs. Amino Groups

- NCGC-7 vs. NCGC-8: NCGC-7: Contains a 3-nitro group on the phenyl ring. NCGC-8: The nitro group is reduced to an amino group, enhancing electron density and altering reactivity.

Styryl-Substituted Imidazoles

- Compound 3h (): Structure: (E)-2-(4-Methoxystyryl)-1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-imidazole. The absence of a nitro group reduces electron-withdrawing effects compared to NCGC-5. Impact: Styryl groups improve planar geometry, which may enhance binding to hydrophobic enzyme pockets .

Benzaldehyde and Trifluoromethyl Derivatives

- Compound 5 () :

- Structure: 4-(1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazol-5-yl)benzaldehyde.

- Key Differences: A benzaldehyde group at position 4 introduces aldehyde reactivity, enabling Schiff base formation. The biphenylmethyl group increases steric bulk compared to NCGC-6.

- Impact : Enhanced steric hindrance may reduce metabolic degradation but limit membrane permeability .

Electronic and Physicochemical Properties

*Predicted using XLogP3 ().

†Estimated based on substituent contributions.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in NCGC-7 lowers electron density at the phenyl ring compared to methoxy () or amino (NCGC-8) substituents, affecting reactivity in electrophilic substitution reactions.

- Lipophilicity : The trifluoromethyl group in all compounds enhances lipophilicity (higher LogP), favoring blood-brain barrier penetration.

Comparison :

- NCGC-7’s synthesis is optimized for nitro retention, whereas styryl derivatives require transition-metal catalysis for C–C bond formation.

Biological Activity

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 271.20 g/mol

- CAS Number : 916975-92-3

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this imidazole derivative may inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, it has been shown to have a notable effect on MCF cell lines, with flow cytometry results demonstrating increased apoptosis rates when treated with the compound .

- Antimicrobial Properties : Research has highlighted its potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may interfere with bacterial cell wall synthesis or function .

- Enzyme Inhibition : It has been identified as a potent inhibitor of various kinases, including phosphoinositide 3-kinases (PI3K), which play a crucial role in cellular signaling pathways related to growth and survival .

The biological effects of this compound can be attributed to its ability to modulate several key cellular pathways:

- Inhibition of PI3K/mTOR Pathway : This pathway is critical for cell growth and proliferation. Inhibiting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways, which is essential for its anticancer properties .

- Antimicrobial Mechanisms : The exact mechanisms are still under investigation, but it is hypothesized that the compound disrupts bacterial membrane integrity or inhibits essential metabolic pathways within microbial cells .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF cells | , |

| Antimicrobial | Effective against S. aureus | |

| Kinase Inhibition | Inhibits PI3K with IC = 53 nM |

Case Study: Anticancer Efficacy

In a study examining the anticancer efficacy of various imidazole derivatives, this compound demonstrated significant cytotoxicity against MCF7 breast cancer cells. The compound was administered at varying concentrations, revealing an IC value that indicates substantial potency compared to standard chemotherapeutics .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this imidazole derivative revealed its effectiveness against multiple bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, confirming its potential as an antimicrobial agent .

Q & A

Basic Question: What are the common synthetic routes for preparing 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole?

Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting a pre-functionalized imidazole precursor with a nitro- and trifluoromethyl-substituted aryl halide under aqueous micellar catalysis. For example, details a procedure using Pd/C (0.4 mol%) and 2 wt% TPGS-750-M/H₂O at 55°C under hydrogen, achieving complete conversion of starting materials. Key steps include:

- Selection of aryl halides with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance reactivity.

- Use of green solvents (e.g., aqueous micellar systems) to improve sustainability .

Advanced Question: How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Answer:

Optimization strategies include:

- Catalyst screening : Testing palladium complexes (e.g., Pd(OAc)₂, PdCl₂) or ligands (e.g., XPhos) to enhance regioselectivity.

- Solvent effects : Comparing polar aprotic solvents (DMF, DMSO) with micellar systems (TPGS-750-M/H₂O) to balance reaction rate and environmental impact .

- Temperature gradients : Conducting reactions at 50–70°C to mitigate side reactions from nitro-group instability.

- Real-time monitoring : Using TLC or GC-MS to track intermediate formation and adjust reaction timelines dynamically .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and purity. For example, aromatic protons in the imidazole ring typically resonate at δ 7.2–8.5 ppm, while trifluoromethyl groups appear as singlets in ¹⁹F NMR .

- IR spectroscopy : Detection of nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .

- Elemental analysis : Validation of C, H, N percentages (e.g., theoretical vs. experimental values) to confirm stoichiometry .

Advanced Question: How can X-ray crystallography resolve contradictions between computational models and experimental data?

Answer:

X-ray crystallography provides unambiguous structural data. For example:

- SHELX refinement : Use SHELXL for small-molecule refinement to resolve discrepancies in bond lengths or angles predicted by DFT calculations .

- Dihedral angle analysis : Compare experimental angles (e.g., 12.65° between imidazole and fluoromethoxy-substituted benzene in ) with computational models to validate conformational stability .

- Hydrogen bonding networks : Identify weak intermolecular interactions (C–H⋯F/N) that may not be captured in gas-phase simulations .

Basic Question: What biological or pharmacological activities are associated with structurally similar imidazole derivatives?

Answer:

Related compounds exhibit:

- Enzyme inhibition : Factor Xa inhibitors (e.g., razaxaban in ) with trifluoromethyl and nitro groups enhancing target affinity .

- Antimicrobial activity : Imidazole-thiazole hybrids (e.g., ) show efficacy against Gram-positive bacteria via membrane disruption.

- Ion channel modulation : TRPV2 activation by 2-aminoethoxydiphenyl borate is inhibited by trifluoromethyl-substituted imidazoles, suggesting potential neuropharmacological applications .

Advanced Question: How can researchers design assays to evaluate the biological activity of this compound?

Answer:

- Target-specific assays : Use factor Xa enzymatic assays (see ) with fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC) to measure inhibition kinetics.

- Cellular uptake studies : Employ fluorescence microscopy with labeled analogs to assess permeability (e.g., Caco-2 monolayers).

- Toxicity profiling : Screen against HEK293 or HepG2 cells using MTT assays, noting IC₅₀ values relative to positive controls .

Advanced Question: How should researchers address contradictions between spectroscopic data and computational predictions?

Answer:

- Validation protocols :

- Compare experimental NMR shifts (e.g., δ 7.8 ppm for imidazole protons) with DFT-calculated chemical shifts using software like Gaussian or ADF .

- Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on tautomerism, which may alter spectral profiles .

- Error analysis : Quantify deviations in bond lengths (≤0.02 Å) and angles (≤2°) between crystallographic data and computational models .

Basic Question: What safety precautions are necessary when handling intermediates during synthesis?

Answer:

- Nitro-group hazards : Avoid thermal shock or friction, as nitro-substituted compounds are potentially explosive.

- Fluorinated waste disposal : Use PTFE-lined containers for trifluoromethyl byproducts to prevent environmental contamination .

- Personal protective equipment (PPE) : Wear nitrile gloves and fume hoods to mitigate exposure to aromatic amines or boronic acids .

Table 1: Key Physicochemical Data

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 167–168°C (similar to compound 5 in ) | |

| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, imidazole), 7.5–8.1 (m, Ar-H) | |

| Elemental Analysis (C, H, N) | Theoretical: C 48.5%, H 2.8%, N 14.1% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.